N,N,3,4-Tetrachlorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3,4-Tetrachlorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. This compound is characterized by the presence of four chlorine atoms and a sulfonamide group attached to a benzene ring, making it a highly reactive and versatile reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,4-Tetrachlorobenzene-1-sulfonamide typically involves the chlorination of benzene sulfonamide derivatives. One common method is the reaction of benzene sulfonamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N,N,3,4-Tetrachlorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N,N,3,4-Tetrachlorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N,3,4-Tetrachlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrachlorobenzene-1,3-disulfonamide: Similar in structure but with two sulfonamide groups.
N,N,N’,N’-Tetrabromobenzene-1,3-disulfonamide: Contains bromine atoms instead of chlorine.
Poly(N,N’-dichloro-N-ethylbenzene-1,3-disulfonamide): A polymeric form with similar reactivity
Uniqueness
N,N,3,4-Tetrachlorobenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Biological Activity
N,N,3,4-Tetrachlorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological effects, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the following chemical formula: C₆H₃Cl₄NO₂S. Its structure includes multiple chlorine substituents on a benzene ring, which may influence its biological activity by altering its interaction with biological targets.
Antimicrobial Activity
Sulfonamides, including this compound, have historically been recognized for their antimicrobial properties. Research indicates that sulfonamide derivatives can exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Effects : Studies have shown that certain sulfonamides can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various sulfonamides often range from 31.25 to 250 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Effects : Compounds containing the sulfonamide moiety have also demonstrated antifungal activity against species such as Candida albicans and Saccharomyces cerevisiae, with specific compounds showing notable efficacy .
Cardiovascular Effects
Recent studies have explored the impact of sulfonamide derivatives on cardiovascular health. For example, an isolated rat heart model was used to assess the effects of various benzenesulfonamides on perfusion pressure and coronary resistance. The findings suggested that certain derivatives could significantly alter these parameters, potentially through interactions with calcium channels .
Study 1: Perfusion Pressure and Coronary Resistance
In a controlled experiment involving isolated rat hearts, various concentrations of this compound were tested against a control (Krebs-Henseleit solution). The results indicated that the compound could lower perfusion pressure significantly compared to the control group.
Group | Compound | Dose (nM) | Perfusion Pressure Change |
---|---|---|---|
I | Control | - | - |
II | This compound | 0.001 | Decreased |
III | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | Decreased |
IV | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Decreased |
The data suggest that this compound may interact with biomolecules involved in blood pressure regulation .
Study 2: Antiviral Activity
Another area of interest is the antiviral potential of sulfonamide derivatives. Research has shown that certain sulfonamides can inhibit viral replication in vitro. For example, compounds derived from sulfonamides exhibited activity against various viruses, including cytomegalovirus and avian influenza viruses .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : Sulfonamides often act as competitive inhibitors of bacterial dihydropteroate synthase, disrupting folate synthesis.
- Calcium Channel Modulation : Some studies suggest that sulfonamides can affect calcium channel activity in cardiac tissues, influencing heart function and blood pressure .
Properties
CAS No. |
610770-40-6 |
---|---|
Molecular Formula |
C6H3Cl4NO2S |
Molecular Weight |
295.0 g/mol |
IUPAC Name |
N,N,3,4-tetrachlorobenzenesulfonamide |
InChI |
InChI=1S/C6H3Cl4NO2S/c7-5-2-1-4(3-6(5)8)14(12,13)11(9)10/h1-3H |
InChI Key |
ITAJXGHLGNPCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.